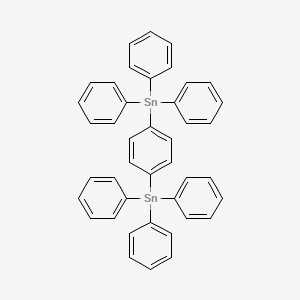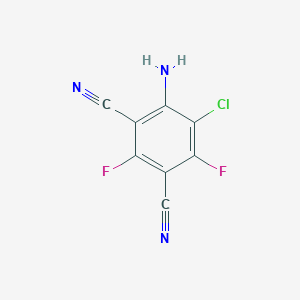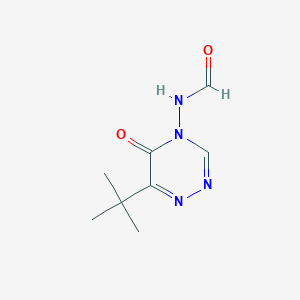![molecular formula C15H14BrNO2S B14334690 Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]- CAS No. 97401-95-1](/img/structure/B14334690.png)
Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-1-tosylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. The presence of a bromophenyl group and a tosyl group in its structure makes it a versatile compound in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-tosylaziridine typically involves the reaction of 4-bromophenylamine with tosyl chloride to form the corresponding tosylated amine. This intermediate is then subjected to cyclization under basic conditions to yield the aziridine ring. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 2-(4-Bromophenyl)-1-tosylaziridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)-1-tosylaziridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.
Oxidation: The compound can be oxidized to form the corresponding aziridine N-oxide.
Reduction: Reduction of the aziridine ring can yield the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and thiols in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in ether.
Major Products Formed
Nucleophilic Substitution: Substituted amines, ethers, and thioethers.
Oxidation: Aziridine N-oxide.
Reduction: Corresponding amine.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-1-tosylaziridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-1-tosylaziridine involves its interaction with biological targets through the aziridine ring. The strained three-membered ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity can lead to the inhibition of enzyme activity or modulation of receptor function, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Bromophenyl)aziridine: Lacks the tosyl group, making it less reactive in certain transformations.
1-Tosylaziridine: Lacks the bromophenyl group, affecting its biological activity and reactivity.
2-(4-Chlorophenyl)-1-tosylaziridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological properties.
Uniqueness
2-(4-Bromophenyl)-1-tosylaziridine is unique due to the presence of both the bromophenyl and tosyl groups, which confer distinct reactivity and biological activity. The bromophenyl group enhances its potential as a bioactive compound, while the tosyl group increases its stability and reactivity in organic synthesis.
Propriétés
Numéro CAS |
97401-95-1 |
|---|---|
Formule moléculaire |
C15H14BrNO2S |
Poids moléculaire |
352.2 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C15H14BrNO2S/c1-11-2-8-14(9-3-11)20(18,19)17-10-15(17)12-4-6-13(16)7-5-12/h2-9,15H,10H2,1H3 |
Clé InChI |
OGKVLFFBWMYUDN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(3-Chloro-2-hydroxypropoxy)-3-(propoxymethyl)phenyl]ethan-1-one](/img/structure/B14334616.png)
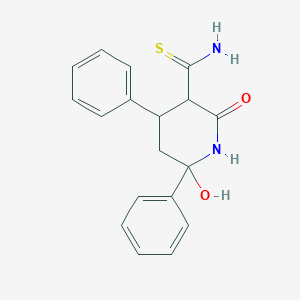
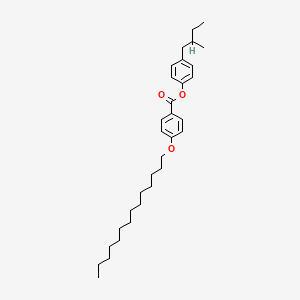
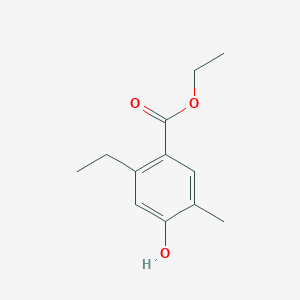
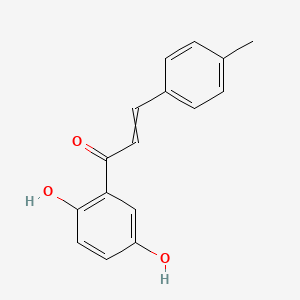

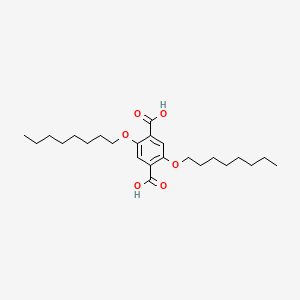
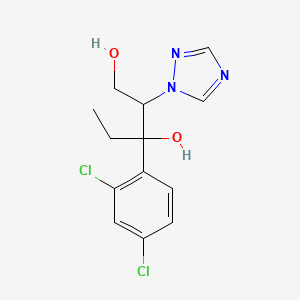

![2-Bromo-4,5-dichloro-1-{[(propan-2-yl)oxy]methyl}-1H-imidazole](/img/structure/B14334683.png)
